2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C11H8F3NOS. It is known for its unique structural features, which include a trifluoromethyl group and a furylmethylthio group attached to a pyridine ring.
Preparation Methods
The synthesis of 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-furylmethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds
Scientific Research Applications
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The furylmethylthio group may also contribute to the compound’s reactivity and binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine include:
2-Mercapto-5-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the furylmethyl group, which may affect its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: This compound is used as a precursor in the synthesis of this compound and has different chemical properties and applications.
5-(Trifluoromethyl)-2-pyridinethiol:
This compound stands out due to the presence of both the trifluoromethyl and furylmethylthio groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXRVIMNNKJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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